Cas no 1806742-57-3 (6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-carboxaldehyde)

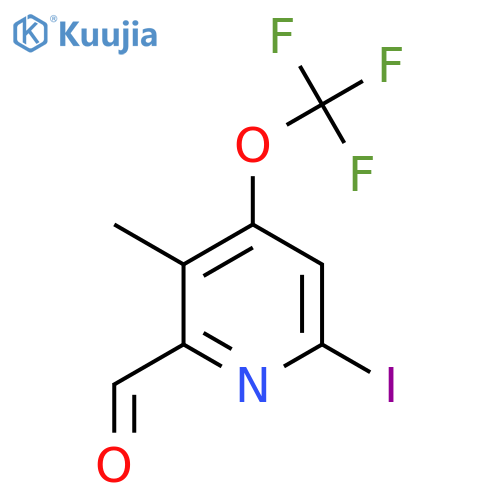

1806742-57-3 structure

商品名:6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-carboxaldehyde

CAS番号:1806742-57-3

MF:C8H5F3INO2

メガワット:331.03048491478

CID:4835150

6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-carboxaldehyde

-

- インチ: 1S/C8H5F3INO2/c1-4-5(3-14)13-7(12)2-6(4)15-8(9,10)11/h2-3H,1H3

- InChIKey: ABZGGDBWPOTKLM-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(=C(C)C(C=O)=N1)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 236

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 39.2

6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029091955-1g |

6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-carboxaldehyde |

1806742-57-3 | 97% | 1g |

$1,490.00 | 2022-03-31 |

6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-carboxaldehyde 関連文献

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

1806742-57-3 (6-Iodo-3-methyl-4-(trifluoromethoxy)pyridine-2-carboxaldehyde) 関連製品

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量